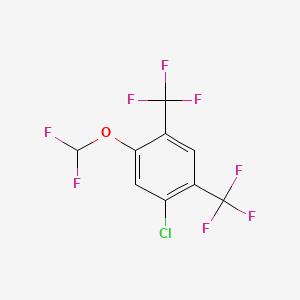
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Applications De Recherche Scientifique
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)bromobenzene
Uniqueness
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and difluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H3ClF8O |
|---|---|
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
1-chloro-5-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-5-2-6(19-7(11)12)4(9(16,17)18)1-3(5)8(13,14)15/h1-2,7H |
Clé InChI |
OUHBNGFXZCWYAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(F)(F)F)Cl)OC(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
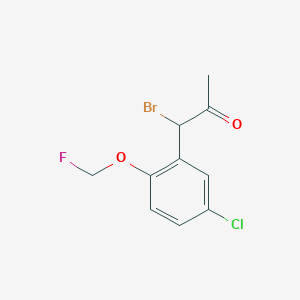
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
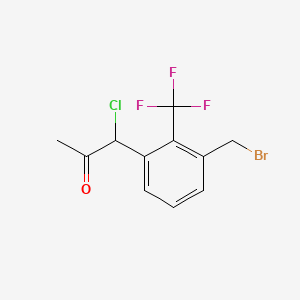


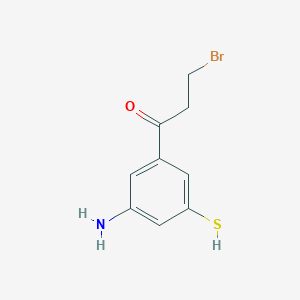
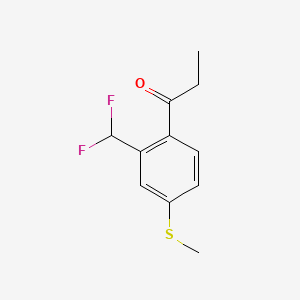


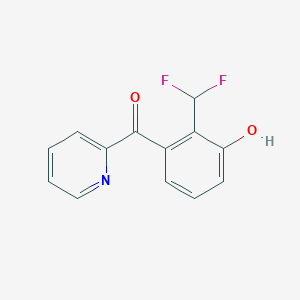
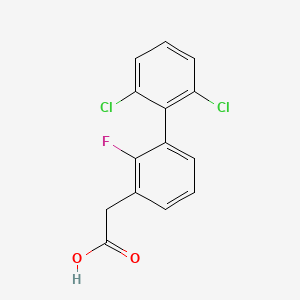
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
